molecular formula C17H18FN3O2S B2770789 2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448061-32-2

2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2770789
CAS No.: 1448061-32-2
M. Wt: 347.41
InChI Key: ZPSBDBWVYCFFTK-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a fluorophenyl group, a thioether linkage, and a pyrazin-2-yloxy substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate electrophile, such as an alkyl halide, under basic conditions.

    Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group.

    Pyrazin-2-yloxy Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been shown to possess both antifungal and antibacterial activities, making them promising candidates for developing new antimicrobial agents . The presence of the pyrazin-2-yloxy group in this compound may enhance its interaction with microbial targets, potentially increasing efficacy against resistant strains.

Anticancer Potential

Research into related piperidine and pyrazole derivatives has revealed their potential as anticancer agents. These compounds often exhibit cytotoxicity against various cancer cell lines. The incorporation of the 4-fluorophenyl and thioether moieties may contribute to improved selectivity and potency against tumor cells .

Neurological Applications

Compounds containing piperidine structures are frequently explored for their neuropharmacological effects. They may act as modulators of neurotransmitter systems, which could be beneficial in treating conditions like anxiety and depression. The specific configuration of this compound suggests potential activity in central nervous system disorders due to its ability to cross the blood-brain barrier .

Case Study 1: Antimicrobial Efficacy

A study examined a series of pyrazole derivatives similar to our compound, evaluating their antimicrobial effects against various pathogens. Results indicated that modifications in the phenyl and thio groups significantly impacted activity levels, suggesting that structural optimization could enhance efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on piperidine-based compounds, revealing that specific substitutions increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of fluorine substitution in enhancing biological activity, which may be applicable to our compound as well .

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioether and pyrazin-2-yloxy groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chlorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    2-((4-Methylphenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance binding interactions and metabolic stability, making this compound particularly valuable in medicinal chemistry.

Biological Activity

2-((4-Fluorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H19FN2O2SC_{18}H_{19}FN_2O_2S and a molecular weight of 346.4 g/mol. Its structure features a thioether linkage, a fluorophenyl group, and a piperidine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H19FN2O2SC_{18}H_{19}FN_2O_2S
Molecular Weight346.4 g/mol
CAS Number1904224-63-0

The precise mechanism of action for this compound is not completely understood. However, it is believed to interact with specific enzymes or receptors in the body. The presence of the fluorophenyl and pyridinyl groups suggests potential binding to hydrophobic pockets in proteins, facilitating various biochemical interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioether linkages have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain structural modifications can enhance activity against specific pathogens.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Study 1: Antimicrobial Efficacy

In a study assessing various benzimidazole derivatives, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thioether group significantly influenced antimicrobial activity, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of piperidine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The study highlighted the importance of the fluorophenyl group in enhancing bioactivity .

Applications in Drug Discovery

Given its structural complexity and biological activity, this compound is explored as a lead candidate in drug discovery programs targeting infectious diseases and cancer therapy. Its ability to interact with multiple biological targets makes it a versatile scaffold for further modifications and optimization.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-1-3-15(4-2-13)24-12-17(22)21-9-5-14(6-10-21)23-16-11-19-7-8-20-16/h1-4,7-8,11,14H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSBDBWVYCFFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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